Minimal Steric Profile of 1,2-Bis(phosphino)ethane Versus Bulky Tertiary Phosphine Analogs
1,2-Bis(phosphino)ethane was specifically selected and prepared as a 'non-sterically demanding bidentate phosphine ligand' to investigate the mechanistic role of steric effects in substitution reactions of molybdenum carbonyl complexes [1]. This contrasts with the sterically hindered environment created by tertiary phosphine analogs such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,2-bis(dimethylphosphino)ethane (dmpe), which are known to influence reaction pathways and selectivities due to their larger substituents. The unsubstituted primary phosphine provides a baseline for understanding intrinsic electronic effects without steric bias.
| Evidence Dimension | Steric bulk of the ligand |
|---|---|
| Target Compound Data | Non-sterically demanding; contains primary –PH2 groups [1] |
| Comparator Or Baseline | 1,2-bis(diphenylphosphino)ethane (dppe); 1,2-bis(dimethylphosphino)ethane (dmpe) [Class-level inference] |
| Quantified Difference | Qualitatively, the target compound has a significantly smaller steric profile. |
| Conditions | Context: Ligand design for mechanistic studies on (P-en)Mo(CO)4 complexes [1]. |
Why This Matters
The minimal steric profile of 1,2-bis(phosphino)ethane is essential for mechanistic investigations and applications where ligand bulk would otherwise obstruct substrate binding or alter reaction selectivity, providing a unique 'sterically silent' scaffold.
- [1] Rettenmaier, A. J. Kinetics of Reactions of Substituted Group VI B Metal Carbonyls with Phosphites. Master's Thesis, North Texas State University, 1972. View Source
